The Synthesis and Characterization of 7-Methyl-6-mercaptopurine: A Technical Guide
The Synthesis and Characterization of 7-Methyl-6-mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-6-mercaptopurine is a significant metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380). Understanding its synthesis and characterizing its physicochemical properties are crucial for comprehending its biological activity and for the development of related therapeutic agents. This technical guide provides an in-depth overview of the synthesis of 7-methyl-6-mercaptopurine, its detailed characterization through various analytical techniques, and its role in biochemical pathways.
Introduction
6-mercaptopurine (6-MP) is a widely used medication for the treatment of acute lymphoblastic leukemia, Crohn's disease, and ulcerative colitis.[1] Its mechanism of action involves its conversion to various metabolites that disrupt DNA and RNA synthesis. One of the key metabolic pathways for 6-MP is methylation, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), which leads to the formation of 7-methyl-6-mercaptopurine.[1] This metabolite is considered less active than other thiopurine derivatives but plays a significant role in the overall pharmacological profile of 6-mercaptopurine. This document outlines a plausible synthetic route to 7-methyl-6-mercaptopurine and details its analytical characterization.
Synthesis of 7-Methyl-6-mercaptopurine
The synthesis of 7-methyl-6-mercaptopurine can be achieved through a multi-step process, adapted from general methods for the preparation of mercaptopurine derivatives. A plausible and effective route involves the reaction of a methylated purine (B94841) precursor with a sulfurizing agent.
Synthesis Workflow
Caption: Synthetic workflow for 7-Methyl-6-mercaptopurine.
Experimental Protocol
This protocol is based on established methods for the synthesis of similar mercaptopurine derivatives.[2]
Materials:
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2-Methylamino-6-hydroxypurine
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Phosphorus pentasulfide (P₄S₁₀)
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Anhydrous pyridine
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Water
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Hydrochloric acid (HCl)
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Standard laboratory glassware and heating apparatus
Procedure:
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A mixture of 2-methylamino-6-hydroxypurine (1 equivalent) and powdered phosphorus pentasulfide (5 equivalents) is suspended in anhydrous pyridine (a sufficient volume to ensure stirring).[2]
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The mixture is heated under reflux conditions for a period of 3-4 hours.[2]
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After reflux, the excess pyridine is removed by distillation under reduced pressure.[2]
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The residue is then treated with water and heated for approximately 20-30 minutes to hydrolyze the intermediate complex.[2]
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The reaction mixture is cooled, and the crude product is collected by filtration.
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For purification, the crude product is dissolved in a dilute ammonium hydroxide solution and then filtered.
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The filtrate is acidified to a pH of 5 with hydrochloric acid to precipitate the purified 7-methyl-6-mercaptopurine.[2]
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The purified product is collected by filtration, washed with water, and dried under vacuum.
Characterization of 7-Methyl-6-mercaptopurine
The structural confirmation and purity of the synthesized 7-methyl-6-mercaptopurine are determined using various spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S | [3] |
| Molecular Weight | 166.21 g/mol | [3] |
| Appearance | White Crystalline Powder | |
| Melting Point | 286-288°C | |
| Solubility | Soluble in DMSO |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following table summarizes the expected chemical shifts for 7-methyl-6-mercaptopurine, with reference to data for a closely related derivative.[4]
| Nucleus | Chemical Shift (ppm) (Predicted) | Multiplicity | Assignment |
| ¹H NMR | ~2.3 | singlet | -CH₃ |
| ~8.2 | singlet | C2-H | |
| ~8.5 | singlet | C8-H | |
| ¹³C NMR | ~30 | quartet | -CH₃ |
| ~145 | doublet | C2 | |
| ~150 | singlet | C4 | |
| ~125 | singlet | C5 | |
| ~170 | singlet | C6 | |
| ~140 | doublet | C8 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Parameter | Value | Reference |
| Molecular Ion (M⁺) | m/z 166 | [3] |
| Major Fragments | m/z 165, 44 | [3] |
The fragmentation likely involves the loss of a hydrogen atom to give the peak at m/z 165. The fragment at m/z 44 could correspond to a fragment of the purine ring.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The data presented here is for the parent compound, 6-mercaptopurine, and is expected to be very similar for the 7-methyl derivative.[5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3421 | N-H stretching |
| ~3095 | C-H aromatic stretching |
| ~1590 | N-H bending |
| ~1377 | C-O stretching |
| ~1025 | C-N stretching |
Signaling and Metabolic Pathway
7-Methyl-6-mercaptopurine is a key metabolite in the metabolic pathway of 6-mercaptopurine. This pathway is critical to the therapeutic and toxic effects of the parent drug.
Metabolic Pathway of 6-Mercaptopurine
Caption: Metabolism of 6-mercaptopurine.
Biological Role
6-mercaptopurine is a prodrug that is converted intracellularly to its active metabolites.[6] One major pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to thioinosine monophosphate (TIMP).[1] TIMP and its derivatives inhibit de novo purine synthesis, thereby disrupting DNA and RNA synthesis and leading to cytotoxicity in rapidly dividing cells.
Concurrently, 6-MP is also metabolized by thiopurine S-methyltransferase (TPMT) to 7-methyl-6-mercaptopurine.[1] This methylation is generally considered an inactivation pathway, as 7-methyl-6-mercaptopurine has reduced pharmacological activity compared to the thioguanine nucleotides derived from TIMP.[1] However, the accumulation of methylated metabolites can be associated with hepatotoxicity.[7] Therefore, the balance between the HGPRT and TPMT pathways is a critical determinant of both the efficacy and toxicity of 6-mercaptopurine therapy.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological context of 7-methyl-6-mercaptopurine. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting. The detailed characterization data serves as a valuable reference for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the properties and metabolic fate of 7-methyl-6-mercaptopurine is essential for optimizing the therapeutic use of 6-mercaptopurine and for the design of new purine-based therapeutic agents.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 3. 7-Methyl-6-mercaptopurine | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacogenomics and metabolite measurement for 6-mercaptopurine therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
